Arecaidine

Overview

Description

Arecaidine is a bio-active alkaloid found in areca nuts, which are the seeds of the Areca catechu palm. It is known for its role as a competitive gamma-aminobutyric acid (GABA) reuptake inhibitor . This compound is formed by the hydrolysis of arecoline, another alkaloid present in areca nuts

Preparation Methods

Arecaidine can be synthesized through the hydrolysis of arecoline. This reaction typically involves the use of lime (calcium hydroxide) to hydrolyze arecoline into this compound The reaction conditions include maintaining a basic environment to facilitate the hydrolysis process

Chemical Reactions Analysis

Arecaidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, although specific details on the oxidation products are limited.

Reduction: Reduction reactions of this compound are less common, but it can potentially undergo reduction under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Arecaidine exhibits a range of biological activities that may have therapeutic implications:

- Neurological Effects : this compound is believed to influence cognitive functions and has been studied for its potential benefits in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that this compound can enhance memory and cognitive performance in animal models, suggesting its role as a cholinergic agent .

- Gastrointestinal Effects : Studies have shown that this compound can stimulate gastrointestinal motility and influence the secretion of gastrointestinal hormones. This property may be beneficial in treating conditions related to digestive health .

- Hormonal Regulation : this compound has been observed to affect hormone levels, particularly testosterone. It stimulates Leydig cells in the testes, leading to increased testosterone production. This mechanism involves the activation of L-type calcium channels and enhancement of steroidogenic acute regulatory protein expression .

Toxicological Concerns

Despite its potential benefits, this compound poses significant health risks:

- Carcinogenicity : this compound has been linked to carcinogenic effects, particularly when used in conjunction with areca nut. In vitro studies have demonstrated that exposure to this compound can lead to DNA damage and increased cell proliferation in oral keratinocytes, raising concerns about its role in oral cancers .

- Genotoxic Effects : Research indicates that this compound may induce genotoxicity, resulting in chromosomal aberrations and DNA strand breaks in various cell types. These effects highlight the need for caution regarding its use .

Case Studies and Research Findings

Several studies have explored the implications of this compound in both clinical and experimental settings:

Mechanism of Action

Arecaidine exerts its effects primarily by inhibiting the reuptake of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . By inhibiting GABA reuptake, this compound increases the levels of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. This mechanism involves the interaction of this compound with GABA transporters, leading to the modulation of GABAergic signaling pathways .

Comparison with Similar Compounds

Arecaidine is similar to other alkaloids found in areca nuts, such as arecoline, guvacine, and guvacoline . this compound is unique in its specific inhibitory effects on GABA reuptake. Here is a comparison with similar compounds:

Arecoline: Arecoline is the precursor to this compound and has a broader range of biological activities, including muscarinic receptor agonism.

Guvacine: Guvacine is another alkaloid in areca nuts that also affects neurotransmission but through different mechanisms.

Guvacoline: Guvacoline has similar properties to guvacine and arecoline but with distinct pharmacological effects.

This compound’s unique role as a GABA reuptake inhibitor sets it apart from these related compounds, making it a valuable compound for specific research and therapeutic applications.

Biological Activity

Arecaidine, an alkaloid derived from the areca nut (Areca catechu), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

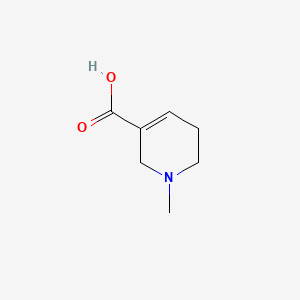

Chemical Structure and Properties

This compound is structurally related to arecoline, possessing a similar pyridine ring but differing in its functional groups. This structural variation influences its biological activity and pharmacokinetics.

Pharmacological Effects

1. Antimicrobial Activity

this compound exhibits notable antimicrobial properties. Research indicates that it can inhibit various bacterial strains, including Bacillus proteus and Candida albicans, with minimum inhibitory concentration (MIC) values around 0.8 mg/mL . The compound's efficacy against pathogens highlights its potential as a natural antimicrobial agent.

2. Anti-inflammatory Activity

this compound has been shown to modulate inflammatory responses. It acts as an agonist for nicotinic acetylcholine receptors, which are involved in the regulation of inflammation. Studies suggest that it can enhance the expression of anti-inflammatory mediators, thereby reducing inflammation in various biological contexts .

3. Neuropharmacological Effects

Research indicates that this compound may influence the central nervous system (CNS). It has been associated with behavioral changes in animal models, including increased stamina and euphoria in zebrafish . Additionally, it appears to impact sleep patterns, potentially reducing sleep duration when combined with substances like ethanol .

The biological activities of this compound can be attributed to several mechanisms:

- Cholinergic Modulation : this compound interacts with cholinergic receptors, influencing neurotransmitter release and neuronal excitability.

- Calcium Channel Activation : Similar to arecoline, this compound may activate L-type calcium channels, which play a crucial role in various cellular processes, including hormone secretion from Leydig cells .

- Regulation of Cytokines : this compound may modulate cytokine levels, contributing to its anti-inflammatory effects and potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the implications of areca nut consumption, which contains both arecoline and this compound:

- A case report documented a patient experiencing brief psychotic disorder linked to increased betel nut consumption. Upon cessation and treatment with antipsychotics, symptoms improved significantly within days . This underscores the need for careful monitoring of areca nut consumption due to its psychoactive properties.

- Another study investigated the effects of arecoline on testosterone secretion in Leydig cells, revealing that both arecoline and its metabolite this compound could enhance testosterone production through specific signaling pathways .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Arecaidine, and what experimental methods are used to identify them?

this compound primarily targets the H+-coupled amino acid transporter 1 (PAT1/SLC36A1) and acts as a GABA uptake inhibitor. Key experimental approaches include:

- Competitive inhibition assays : Measuring displacement of radiolabeled substrates (e.g., L-proline) in cell lines expressing PAT1 to determine binding affinity .

- Electrophysiological studies : Using Xenopus oocytes or neuronal cultures to assess GABAergic activity modulation via patch-clamp techniques.

- Receptor binding assays : Screening against GABA receptor subtypes (e.g., GABAA, GABAB) with fluorescent or radioactive ligands.

- High-performance liquid chromatography (HPLC) : Quantifying neurotransmitter levels in synaptic clefts post-treatment to confirm uptake inhibition .

Q. How is this compound synthesized in laboratory settings, and what are the key challenges in its purification?

this compound is synthesized via decarboxylation of arecoline, a natural alkaloid found in betel nuts. Key steps and challenges include:

- Decarboxylation conditions : Optimizing temperature (typically 150–200°C) and reaction time to minimize by-products like pyroglutamic acid.

- Purification : Employing column chromatography (silica gel or reverse-phase) to isolate this compound from unreacted precursors. Challenges include low yield due to hygroscopicity and instability in aqueous solutions .

- Characterization : Using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify structural integrity, as impurities can skew pharmacological assays .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound’s neuroprotective effects in Alzheimer’s disease (AD) models?

Rigorous design requires:

- Model selection : Transgenic mice (e.g., APP/PS1) versus toxin-induced models (e.g., scopolamine-treated rodents), balancing genetic relevance with practical feasibility.

- Behavioral endpoints : Morris water maze for spatial memory and novel object recognition tests to quantify cognitive improvement.

- Biochemical validation : Post-mortem analysis of acetylcholinesterase (AChE) activity, amyloid-β plaque burden (via immunohistochemistry), and tau phosphorylation levels .

- Dosage optimization : Dose-response studies to identify the therapeutic window, avoiding off-target effects at high concentrations.

- Statistical power : Predefining sample sizes (n ≥ 10/group) and using blinded scoring to reduce bias .

Q. How can researchers address discrepancies in this compound’s reported efficacy across in vitro and in vivo studies?

Contradictions often arise from methodological variability. Solutions include:

- Standardized assay conditions : Replicating studies using identical cell lines (e.g., HEK293-PAT1) and buffer compositions to control pH-dependent transport activity .

- Cross-model validation : Comparing results from isolated neurons, brain slices, and whole-animal models to identify context-dependent effects.

- Meta-analysis : Pooling data from multiple studies to assess trends, adjusting for variables like administration route (oral vs. intraperitoneal) and species differences (rat vs. mouse) .

- Mechanistic follow-up : Using knockout models (e.g., PAT1−/− mice) to confirm target specificity and rule off-target interactions .

Q. What analytical frameworks are recommended for evaluating this compound’s cholinergic activity in complex biological matrices?

Advanced methodologies include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifying this compound and metabolites in plasma or cerebrospinal fluid with high sensitivity (detection limit: ~0.1 ng/mL) .

- Microdialysis : Monitoring real-time neurotransmitter release (e.g., acetylcholine) in specific brain regions (e.g., hippocampus) of freely moving rodents.

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for PAT1 and GABA transporters, guiding structure-activity relationship (SAR) optimization .

Q. Methodological Guidelines

- Reproducibility : Document synthesis protocols, assay parameters, and statistical codes in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including ethics committee approval and humane endpoints .

- Data validation : Use positive/negative controls in all experiments (e.g., gabapentin for GABA uptake inhibition) and report raw data alongside analyzed results .

Properties

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJFTXKSFAMXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198139 | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-04-7 | |

| Record name | Arecaidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecaidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 - 224 °C | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.